Superior Overall Improvement in Eczematous Dermatitis vs. Betamethasone Valerate 0.1% Cream
In a double-blind, parallel study, 0.1% amcinonide cream demonstrated significantly greater overall improvement than 0.1% betamethasone valerate cream in the management of eczematous dermatitis [1]. Both treatments showed significant improvement from baseline after one and two weeks, but the amcinonide group exhibited superior efficacy in individual symptom improvement and overall disease status .
| Evidence Dimension | Overall Clinical Improvement in Eczematous Dermatitis |
|---|---|
| Target Compound Data | Significantly greater overall improvement (p-value not specified in abstract but reported as statistically significant) |
| Comparator Or Baseline | 0.1% Betamethasone Valerate Cream |
| Quantified Difference | Greater improvement in individual symptoms and significantly greater overall improvement for amcinonide group vs. betamethasone valerate group |
| Conditions | Double-blind, parallel clinical trial; 0.1% cream formulation applied twice daily for up to 2 weeks in patients with eczematous dermatitis |
Why This Matters
This head-to-head evidence provides a clear basis for selecting amcinonide over betamethasone valerate when superior efficacy in eczematous dermatitis is the priority.
- [1] Rosenberg EW. Management of eczematous dermatitis with amcinonide or betamethasone valerate. A double-blind comparative study. Cutis. 24(6):642-5. (1979). PMID: 391500. View Source
